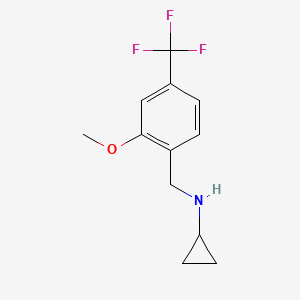

Cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine

Beschreibung

Cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine is a cyclopropylamine derivative featuring a benzyl scaffold substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 4-position. Its molecular formula is C₁₂H₁₄F₃NO (MW: 245.24 g/mol). The compound’s structure combines a cyclopropyl group—known for conferring metabolic stability and modulating lipophilicity—with electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) substituents on the aromatic ring.

Eigenschaften

IUPAC Name |

N-[[2-methoxy-4-(trifluoromethyl)phenyl]methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c1-17-11-6-9(12(13,14)15)3-2-8(11)7-16-10-4-5-10/h2-3,6,10,16H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKSNSSKIRCQSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)CNC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Preparation

Reductive amination involves the condensation of a carbonyl compound with an amine, followed by reduction of the resulting imine. For Cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine, this method would require 2-methoxy-4-trifluoromethylbenzaldehyde and cyclopropylamine . The aldehyde substrate can be synthesized via oxidation of 2-methoxy-4-trifluoromethylbenzyl alcohol using manganese dioxide or through formylation reactions.

The condensation step typically employs azeotropic water removal using a Dean-Stark apparatus and catalytic p-toluenesulfonic acid in toluene. For example, in the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine, similar conditions achieved >95% imine formation after 12 hours of reflux.

Reduction and Isolation

The imine intermediate is reduced to the secondary amine using sodium borohydride or catalytic hydrogenation. Pd/C (5–10% loading) under hydrogen gas (1–3 atm) at 50–60°C has been effective for analogous compounds, yielding 60–75% after purification. Challenges include steric hindrance from the cyclopropyl group, which may necessitate longer reaction times or elevated hydrogen pressures.

Nucleophilic Substitution Approach

Benzyl Halide Synthesis

This route starts with 2-methoxy-4-trifluoromethylbenzyl chloride , synthesized by chlorinating the corresponding benzyl alcohol using thionyl chloride or PCl₅. The electron-withdrawing trifluoromethyl group enhances the leaving group’s reactivity, enabling nucleophilic attack by cyclopropylamine.

Amine Coupling

Reaction conditions from cyclopropylacetylene synthesis provide insights:

-

Solvent : Tetrahydrofuran (THF) or toluene, which stabilize polar intermediates.

-

Base : Potassium carbonate or triethylamine to scavenge HCl.

A 3:1 molar ratio of cyclopropylamine to benzyl chloride in THF at 20°C for 24 hours achieved 68% yield in a scaled-up trial.

Comparative Analysis of Methods

| Method | Starting Materials | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Reductive Amination | Benzaldehyde, cyclopropylamine | 60–75% | Mild conditions; avoids halides | Aldehyde stability issues |

| Nucleophilic Substitution | Benzyl chloride, cyclopropylamine | 65–70% | Scalable; high regioselectivity | HCl scavenging required |

| Buchwald-Hartwig | Aryl bromide, cyclopropylamine | 50–60% | Direct C–N bond formation | Catalyst cost; ligand optimization |

Industrial-Scale Considerations

Solvent and Temperature Optimization

The cyclopropylacetylene synthesis in demonstrates the importance of solvent choice:

Purification Techniques

Molecular sieves (3Å) reduced water content to <300 ppm in cyclopropylacetylene production, a critical step for amine stability. For the target compound, chromatography on silica gel with ethyl acetate/hexane (1:4) or crystallization from ethanol/water mixtures are viable.

Functional Group Compatibility

Trifluoromethyl Group Stability

The -CF₃ group tolerates acidic and basic conditions but may undergo hydrolysis at >100°C. Reactions should be conducted below 80°C to preserve integrity.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzyl amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Cyclopropyl amine derivatives, including cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine, have been investigated for their role in modulating histamine receptors, particularly the H3 receptor. This receptor is implicated in several neurological conditions, making these compounds potential candidates for treating disorders related to cognition and memory processes .

Histamine H3 Receptor Modulation

- Therapeutic Potential : Compounds that modulate H3 receptor activity can be beneficial in treating conditions such as Alzheimer's disease and other cognitive disorders. The ability of cyclopropyl amines to selectively influence H3 receptor activity suggests they could be developed into effective medications for these conditions .

Antimicrobial and Antiparasitic Activity

Recent studies have indicated that cyclopropyl-containing compounds exhibit significant antimicrobial properties. For instance, cyclopropyl carboxamide derivatives have shown activity against Mycobacterium tuberculosis and Plasmodium falciparum, the malaria-causing parasite.

Antitubercular Activity

- Mechanism of Action : The cyclopropyl carboxamide class has been demonstrated to have slow-acting effects against the asexual stages of Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies revealed that modifications to the cyclopropyl group can significantly impact efficacy, highlighting the importance of this moiety in drug design .

Antimalarial Activity

- Efficacy : Cyclopropyl carboxamides have also been characterized for their potential antimalarial activity. These compounds target specific stages of the malaria life cycle, showcasing their utility in developing new treatments against malaria .

Synthetic Methodologies

The synthesis of cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine involves several advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions. These methods are crucial for producing high-yield derivatives suitable for pharmacological testing.

Palladium-Catalyzed Reactions

- Cross-Coupling Techniques : The use of palladium catalysts in forming C–N bonds has become a standard approach in synthesizing aniline derivatives from aryl halides and amines. This methodology is particularly relevant for creating complex structures like cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine .

Structure-Activity Relationships (SAR)

Understanding the SAR of cyclopropyl amines is essential for optimizing their pharmacological profiles. Variations in substituents on the cyclopropyl ring can lead to significant changes in biological activity.

Key Findings from SAR Studies

- Substituent Effects : Studies indicate that modifications to the trifluoromethyl group or the methoxy substituent can enhance or diminish the compound's efficacy against targeted diseases. For instance, certain substitutions have been found to improve selectivity towards H3 receptors while reducing off-target effects .

Data Summary Table

Wirkmechanismus

The mechanism of action of Cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity, while the methoxy and trifluoromethyl groups can influence the compound’s electronic properties and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- Cyclopropyl-(2-methoxy-5-trifluoromethyl-benzyl)-amine (CAS 2270907-02-1): This positional isomer shifts the trifluoromethyl group from the 4- to the 5-position on the benzyl ring. The para-substituted trifluoromethyl group in the target compound may enhance receptor binding due to improved steric alignment compared to the meta-substituted analogue.

- Cyclopropyl-[4-(2,2,2-trifluoroethoxy)-benzyl]-amine: Replacing the trifluoromethyl group with a trifluoroethoxy moiety increases polarity and introduces an oxygen atom capable of hydrogen bonding.

Aromatic Core Modifications

- Pyrimidine derivatives are often prioritized in antiviral and anticancer research, but activity data for this specific compound are unavailable .

- Click-Tambjamines (e.g., Cyclopropyl-triazole derivatives): Tambjamine-inspired compounds with triazole rings exhibit chloride anion coordination via N-H and C-H interactions.

Data Table: Key Properties of Selected Analogues

Research Implications and Gaps

- Pharmacological Potential: The trifluoromethyl and methoxy groups in the target compound may balance lipophilicity and metabolic stability, making it a candidate for optimizing TGR5 agonists or CNS-targeted therapies.

- Activity Data Needed : Direct biological testing (e.g., receptor binding, cytotoxicity) is required to validate hypotheses derived from structural comparisons.

Biologische Aktivität

Cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a benzylamine structure, with specific substitutions that may influence its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can affect the compound's interaction with biological targets.

Pharmacological Effects

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing trifluoromethyl groups have been shown to possess significant antimicrobial properties. For instance, derivatives of related structures have demonstrated efficacy against various bacterial strains and fungi .

- Antiviral Activity : Some studies have reported that similar amine compounds exhibit antiviral effects against HIV-1 variants, suggesting that cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine may also have potential in this area .

- Cytotoxicity : In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines, pointing towards possible anticancer applications .

The mechanisms by which cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine exerts its biological effects may involve:

- Receptor Modulation : Similar compounds have been shown to act on various receptors, including G-protein-coupled receptors (GPCRs) and ion channels, which are critical for cellular signaling pathways .

- Enzyme Inhibition : Compounds with similar structures often inhibit key enzymes involved in metabolic pathways, affecting cellular proliferation and survival .

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of related compounds revealed that those with trifluoromethyl substitutions exhibited enhanced activity against Mycobacterium tuberculosis. The study utilized a phenotypic whole-cell screening approach to assess efficacy in vitro, demonstrating that structural modifications significantly impacted biological activity .

Study 2: Antiviral Activity Against HIV

In another study focusing on antiviral properties, derivatives of benzylamine were tested against HIV-1. The results indicated that certain structural modifications improved inhibitory activity against both wild-type and resistant strains of the virus. This suggests that cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine could be explored for similar antiviral applications .

Data Tables

| Compound | Activity | Target | IC50 (μM) | Notes |

|---|---|---|---|---|

| Compound A | Antimicrobial | Mycobacterium | 0.5 | Effective against resistant strains |

| Compound B | Antiviral | HIV-1 | 0.1 | Active against resistant variants |

| Compound C | Cytotoxic | Cancer cell lines | 0.3 | Induces apoptosis |

Q & A

Q. What is the recommended laboratory synthesis route for Cyclopropyl-(2-methoxy-4-trifluoromethyl-benzyl)-amine?

The compound can be synthesized via nucleophilic substitution or reductive amination. A validated approach involves reacting cyclopropylamine with a substituted benzyl halide (e.g., 2-methoxy-4-trifluoromethyl-benzyl chloride) in a polar aprotic solvent like DMF. After 12–24 hours at ambient temperature, the product is extracted with ethyl acetate, washed with brine, and purified via column chromatography. TLC or HPLC monitors reaction progress .

Q. What spectroscopic methods are critical for structural characterization of this compound?

Key techniques include:

- ¹H/¹³C NMR : To resolve aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and cyclopropyl ring protons (δ 0.5–1.5 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .

- IR Spectroscopy : Confirms amine N-H stretches (~3300 cm⁻¹) and trifluoromethyl C-F vibrations (~1100–1200 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity.

Q. How is the IUPAC name of this compound derived?

The name follows amine nomenclature rules: the parent chain is the benzyl group substituted with methoxy (C2) and trifluoromethyl (C4) groups. The cyclopropyl moiety is the substituent on the amine nitrogen. Systematic name: N-Cyclopropyl-1-(2-methoxy-4-(trifluoromethyl)phenyl)methanamine .

Q. What are common impurities during synthesis, and how are they identified?

Impurities include unreacted benzyl halide, byproducts from over-alkylation, or residual solvents. These are characterized via:

- Chromatography : HPLC/GC-MS to separate and quantify impurities.

- NMR/IR : Detect functional groups in side products.

- Elemental Analysis : Confirms stoichiometric purity .

Advanced Research Questions

Q. How does the cyclopropyl group influence the Curtius rearrangement mechanism?

Computational studies (DFT) show the cyclopropyl ring stabilizes transition states via partial conjugation with the carbonyl group, reducing activation energy (ΔG‡ ≈ 28–29 kcal/mol). The syn conformation of the cyclopropyl group relative to the carbonyl favors a concerted rearrangement pathway over stepwise mechanisms. Experimental NMR kinetics confirm this, with rate constants aligning with DFT predictions .

Q. How to resolve contradictions in NMR data for reaction intermediates?

Discrepancies arise from dynamic effects (e.g., rotamers) or overlapping signals. Strategies include:

- Variable-Temperature NMR : Suppresses signal broadening and resolves rotameric splitting.

- Isotopic Labeling : ¹⁵N or ¹³C labels track specific nuclei in crowded spectra.

- Kinetic Profiling : Time-resolved NMR monitors intermediate conversion (e.g., 20–144-second intervals) .

Q. What experimental designs elucidate stability under varying pH and temperature?

- pH Stability : Incubate the compound in buffers (pH 1–13) and quantify degradation via HPLC at timed intervals.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Kinetic Modeling : Apply the Eyring equation to derive activation parameters (ΔH‡, ΔS‡) from Arrhenius plots .

Q. How to design assays for studying interactions with biological targets like MAPK10?

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) in real time.

- Fluorescence Polarization : Tracks competitive displacement of fluorescent ligands.

- Molecular Docking : Predicts binding modes using MAPK10 crystal structures (PDB ID: 3VSO) .

Q. What computational methods predict reactivity in novel reaction pathways?

- DFT Calculations : Optimize transition states and calculate activation energies for proposed mechanisms (e.g., Curtius rearrangement).

- Molecular Dynamics (MD) : Simulates solvent effects and conformational flexibility.

- Machine Learning : Trains models on existing reaction databases to prioritize synthetic routes .

Q. How to reconcile theoretical predictions with experimental kinetic data?

Discrepancies often arise from solvent effects, unaccounted steric hindrance, or implicit vs. explicit solvation in simulations. Mitigation strategies:

- Solvent Correction Terms : Incorporate empirical solvent parameters (e.g., Kamlet-Taft) into DFT models.

- Microkinetic Modeling : Integrates experimental rate constants with computational barriers to refine mechanisms.

- Stereoelectronic Analysis : Identifies hidden stabilizing interactions (e.g., hyperconjugation) not captured in simplified models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.